molecular formula C11H14BrNOS B7500019 N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide

N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide

Cat. No. B7500019
M. Wt: 288.21 g/mol
InChI Key: BWCQOQYGPJUONL-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide, also known as BrCBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BrCBM is a cyclic amide that contains a bromothiophene moiety, which is known to exhibit various biological activities.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide has been found to possess antiviral activity against the herpes simplex virus.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide is not fully understood. However, it has been suggested that N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide exerts its biological activities by interacting with specific targets in the cells. N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide has been found to bind to the DNA of cancer cells, leading to the inhibition of cell growth and proliferation. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide exhibits various biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer. Moreover, N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide is its potential as a therapeutic agent for cancer and inflammatory diseases. It exhibits potent anticancer and anti-inflammatory activities, making it a promising candidate for drug development. However, the limitations of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide include its low solubility in water and its potential toxicity. Further studies are needed to evaluate the safety and efficacy of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide in vivo.

Future Directions

For the research on N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide include the evaluation of its efficacy in animal models of cancer and inflammatory diseases. Moreover, the development of novel formulations of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide with improved solubility and bioavailability is needed to enhance its therapeutic potential. The identification of the specific targets of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide and the elucidation of its mechanism of action will also be essential for the development of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide as a therapeutic agent. Overall, N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide exhibits significant potential as a therapeutic agent, and further research is needed to fully understand its biological activities and therapeutic applications.

Synthesis Methods

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide involves the reaction of 5-bromothiophene-2-carbaldehyde with N-methylcyclobutanamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, forming the desired product N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide. The synthesis of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide has been optimized to obtain high yields and purity.

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-13(11(14)8-3-2-4-8)7-9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCQOQYGPJUONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(S1)Br)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide

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